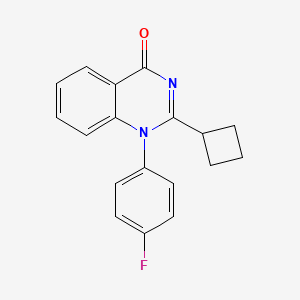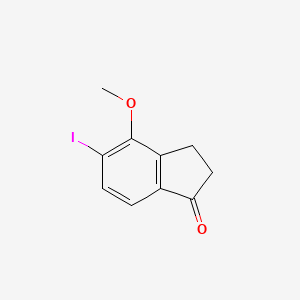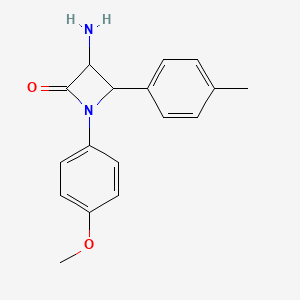
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a key structural component.
Functionalization: The indole core is then functionalized to introduce the methoxy group at the 5-position.
Amino Acid Derivative Formation: The next step involves the formation of the amino acid derivative by introducing the amino group at the 2-position.
Esterification: The amino acid derivative is then esterified to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of specific catalysts, solvents, and reaction conditions to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its reduced form. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction typically requires acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used in assays to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, the compound is studied for its use in drug development. It may have applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-Ethyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Methoxytryptamine: A compound with a similar indole core and methoxy group but different functional groups at other positions.
Serotonin: A neurotransmitter with an indole core and similar functional groups but different overall structure and biological functions.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17ClN2O3 |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-2-(5-methoxy-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-3-18-13(16)12(14)10-7-15-11-5-4-8(17-2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
LPZXPURCPSCEPV-YDALLXLXSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)OC)N.Cl |
Kanonische SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)




![10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11840359.png)




![3-Acetyl-8-nitro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11840382.png)
